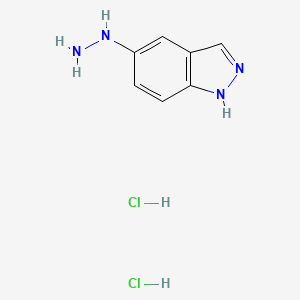

5-hydrazinyl-1H-indazole dihydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-indazol-5-ylhydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4.2ClH/c8-10-6-1-2-7-5(3-6)4-9-11-7;;/h1-4,10H,8H2,(H,9,11);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCNXXPHPHWRPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NN)C=NN2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443980-67-3 | |

| Record name | 5-hydrazinyl-1H-indazole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 5 Hydrazinyl 1h Indazole Dihydrochloride

Strategies for 1H-Indazole Ring System Formation

The formation of the 1H-indazole scaffold is a well-explored area of heterocyclic chemistry. Key methodologies include classical cyclization reactions, modern multicomponent approaches, and transition-metal-catalyzed processes. These methods provide access to a wide range of substituted indazoles that can serve as precursors to the target molecule.

Diazotization-Cyclization Protocols

Classical methods for indazole synthesis often rely on the intramolecular cyclization of intermediates generated from diazotized anilines. One of the foundational approaches involves the diazotization of ortho-alkylanilines, which subsequently undergo cyclization to form the indazole ring. This general strategy is versatile, though it can sometimes be limited by the availability of appropriately substituted precursors and the conditions required for the reaction. Modifications of this approach continue to be developed to improve yields and substrate scope.

Annulation Reactions and Multi-Component Approaches

Modern synthetic methods frequently employ annulation strategies, where a new ring is fused onto a pre-existing aromatic system. A prominent example is the [3+2] cycloaddition reaction between arynes and hydrazones. organic-chemistry.org In this approach, an aryne intermediate, typically generated in situ from an o-(trimethylsilyl)aryl triflate, reacts with a hydrazone to construct the 1H-indazole skeleton. organic-chemistry.org This methodology is advantageous as it allows for the formation of various substituted indazoles under relatively mild conditions. organic-chemistry.org

Different types of hydrazones can be utilized, leading to diverse substitution patterns on the final indazole product. For instance, N-tosylhydrazones can yield 3-substituted indazoles, while N-aryl or N-alkylhydrazones can produce 1,3-disubstituted indazoles through an annulation/oxidation process. organic-chemistry.org

| Hydrazone Type | Aryne Precursor | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Tosylhydrazones | o-(Trimethylsilyl)aryl triflate | CsF or KF, THF or MeCN | 3-Substituted 1H-Indazoles | organic-chemistry.org |

| N-Aryl/Alkylhydrazones | o-(Trimethylsilyl)aryl triflate | CsF or KF, Oxidant | 1,3-Disubstituted 1H-Indazoles | organic-chemistry.org |

Palladium-Catalyzed Cyclizations of Hydrazones

Transition-metal catalysis offers powerful and efficient routes to the 1H-indazole core. Palladium-catalyzed reactions, in particular, have been developed for the intramolecular cyclization of hydrazone derivatives. These methods often involve the formation of a new N-N bond or a C-N bond through processes like intramolecular C-H amination. For example, a ligand-free palladium-catalyzed C-H amination reaction of aminohydrazones has been reported for the synthesis of 1H-indazoles. nih.gov Other approaches utilize copper catalysts for the cyclization of o-haloaryl N-sulfonylhydrazones. nih.gov These catalytic systems often exhibit high functional group tolerance and can proceed under milder conditions than many classical methods.

Regioselective Introduction of the Hydrazinyl Moiety

Once the 1H-indazole core is formed, the next critical stage is the introduction of the hydrazinyl group specifically at the C-5 position. This can be achieved either by direct substitution on a suitably functionalized indazole or by the chemical transformation of a pre-existing substituent at the C-5 position.

Direct Functionalization Approaches

The direct introduction of a hydrazinyl group can be accomplished via nucleophilic aromatic substitution (SNAr) on a 1H-indazole bearing a good leaving group, such as a halogen, at the C-5 position. For this reaction to be efficient, the aromatic ring typically needs to be activated by electron-withdrawing groups. For example, a 5-halo-1H-indazole, particularly a 5-fluoro or 5-chloro derivative, can potentially react with hydrazine (B178648) hydrate, where hydrazine acts as the nucleophile to displace the halide. The feasibility of such reactions is supported by studies showing that hydrazine can effectively displace fluorine from activated aromatic rings to form heterocyclic systems. researchgate.netmdpi.comnih.gov

Transformation of Pre-Existing Substituents to Hydrazinyl Groups

A more common and often more reliable strategy involves a multi-step sequence starting from a readily available 5-substituted-1H-indazole, typically 5-nitro-1H-indazole. This precursor can be synthesized using the methods described in section 2.1, starting from precursors like 2-fluoro-5-nitrobenzaldehyde. researchgate.netmdpi.comnih.gov The synthetic sequence proceeds as follows:

Reduction of the Nitro Group: The 5-nitro-1H-indazole is first reduced to 5-amino-1H-indazole. This transformation is a standard procedure in aromatic chemistry and is commonly achieved through catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. chemicalbook.com

Diazotization of the Amino Group: The resulting 5-amino-1H-indazole is then converted into a diazonium salt. This is accomplished through diazotization, a reaction carried out by treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C).

Reduction of the Diazonium Salt: The final step to introduce the hydrazinyl moiety is the reduction of the 5-indazolyl diazonium salt. This reduction can be carried out using various mild reducing agents. libretexts.orgthieme-connect.de The choice of reagent is critical for achieving a good yield of the corresponding arylhydrazine. thieme-connect.de Following the reduction, the resulting 5-hydrazinyl-1H-indazole is treated with hydrochloric acid to precipitate the more stable dihydrochloride (B599025) salt.

| Reducing Agent | Typical Conditions | Reference |

|---|---|---|

| Sodium Sulfite (Na₂SO₃) / Sodium Bisulfite (NaHSO₃) | Aqueous solution, often followed by acidification | libretexts.orgthieme-connect.deorgsyn.org |

| Stannous Chloride (SnCl₂) | Strongly acidic medium (e.g., conc. HCl) | libretexts.orgthieme-connect.degoogle.com |

| Zinc Dust (Zn) | Acidic solution | libretexts.orgthieme-connect.de |

This step-wise functional group transformation provides a robust and well-documented pathway to access 5-hydrazinyl-1H-indazole dihydrochloride from common starting materials.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

For the initial diazotization of 2-amino-5-nitrotoluene to form 5-nitroindazole, the temperature control is critical. The reaction is typically carried out at low temperatures, often between 15-25°C, to prevent the decomposition of the diazonium salt and the formation of unwanted byproducts. The rate of addition of the sodium nitrite solution also plays a significant role in minimizing the formation of diazoamino compounds, which can be difficult to separate from the desired product.

In the synthesis of various indazole derivatives, the choice of solvent and base has been shown to significantly impact the reaction outcome. For instance, in copper-catalyzed intramolecular N-arylation of arylhydrazones to form N-phenyl-1H-indazoles, solvents such as DMF and bases like potassium hydroxide have been found to be effective. The reaction temperature and duration are also crucial, with optimal conditions often requiring heating at elevated temperatures for several hours to achieve high yields.

The following interactive table summarizes the optimization of various parameters for the synthesis of indazole derivatives, which can provide insights into potential optimization strategies for the synthesis of this compound.

| Parameter | Variation | Observation | Potential Impact on 5-Hydrazinyl-1H-indazole Synthesis |

| Solvent | Ethanol vs. Methanol | In some indazole syntheses, ethanol has been shown to give higher yields compared to methanol. | The polarity and boiling point of the solvent can influence reaction rates and solubility of intermediates. |

| Base | KOH vs. Cs2CO3 | The strength and nature of the base can affect the rate of cyclization and side reactions. | A suitable base is crucial for the deprotonation steps in the formation of the indazole ring. |

| Catalyst | CuI vs. Cu(OAc)2 | The choice of copper catalyst and its ligands can significantly influence the efficiency of intramolecular cyclization reactions. | For related syntheses, the catalyst system is a key factor in achieving high yields. |

| Temperature | 100°C vs. 120°C | Higher temperatures can increase the reaction rate but may also lead to decomposition of intermediates. | Careful temperature control is necessary to balance reaction kinetics and product stability. |

| Reaction Time | 12h vs. 24h | Longer reaction times can lead to higher conversion but may also result in the formation of degradation products. | Optimization of reaction time is essential for maximizing the yield of the desired product. |

Yield enhancement strategies often involve a systematic investigation of these parameters to identify the optimal conditions that favor the formation of the desired product while minimizing the formation of impurities.

Purification and Isolation Techniques for Related Hydrazinyl Indazole Derivatives

The purification of hydrazinyl indazole derivatives is a critical step to obtain a product of high purity, suitable for further applications. Common impurities in the synthesis of these compounds include unreacted starting materials, byproducts from side reactions, and regioisomers. A combination of purification techniques is often employed to achieve the desired level of purity.

Recrystallization is a widely used method for the purification of solid organic compounds. The choice of solvent or solvent system is crucial for successful recrystallization. For indazole derivatives, a variety of solvents have been utilized. In some cases, a binary solvent system, such as methanol/water, has been found to be effective for separating isomers and achieving high purity. nih.gov The principle of recrystallization relies on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures.

Column chromatography is another powerful technique for the purification of organic compounds. This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel or alumina) as they are eluted with a mobile phase (a solvent or a mixture of solvents). For hydrazone and indazole derivatives, column chromatography is frequently employed to isolate the desired product from complex reaction mixtures. rsc.org The choice of the stationary and mobile phases is critical for achieving good separation. For instance, a mobile phase consisting of a mixture of ethyl acetate and petroleum ether is commonly used for the purification of indazole derivatives on a silica gel column. rsc.org

The following table provides examples of purification techniques used for related indazole and hydrazone derivatives.

| Compound Type | Purification Method | Details | Reference |

| Indazole Derivatives | Recrystallization | Recrystallized from ethanol to afford pure product. | researchgate.net |

| Hydrazone Derivatives | Recrystallization | Recrystallized from an appropriate solvent to afford pure derivatives. | samipubco.com |

| Indazole Derivatives | Column Chromatography | Purified by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether. | rsc.org |

| Indazol-3-amine Derivative | Recrystallization | A binary solvent of MeOH/H2O (80/20, v/v) was found to be optimal for recrystallization. | nih.gov |

The isolation of the final product, this compound, typically involves precipitating the salt from the reaction mixture by the addition of hydrochloric acid, followed by filtration, washing with a suitable solvent to remove residual impurities, and drying.

Reaction Mechanisms and Reactivity Profiles of 5 Hydrazinyl 1h Indazole Dihydrochloride

Mechanistic Investigations of Cyclization Reactions Involving the Hydrazinyl Group

The hydrazinyl group of 5-hydrazinyl-1H-indazole is a key functional group that participates in a variety of cyclization reactions to form fused heterocyclic systems. These reactions are of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the resulting polycyclic compounds.

Intramolecular Cyclocondensation Pathways

Intramolecular cyclization of 5-hydrazinyl-1H-indazole derivatives can be initiated by the reaction of the hydrazinyl group with a suitably positioned electrophilic center within the same molecule. This process is a powerful strategy for the synthesis of complex heterocyclic scaffolds. For instance, the condensation of a hydrazinyl group with a carbonyl functionality can lead to the formation of a new pyrazole (B372694) or pyridazinone ring fused to the indazole core. The specific outcome of these reactions is often dictated by the nature of the substituents and the reaction conditions employed.

Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to investigate the mechanistic aspects of such intramolecular cyclizations. These studies help in understanding the energetics of the reaction pathways and the structures of the transition states involved. For example, calculations can elucidate the feasibility of concerted versus stepwise mechanisms and the role of intramolecular interactions in stabilizing transition states.

Intermolecular Reactions with Carbonyl Compounds and Electrophiles

The hydrazinyl moiety of 5-hydrazinyl-1H-indazole readily undergoes intermolecular condensation reactions with a variety of carbonyl compounds, including aldehydes and ketones, to form the corresponding hydrazones. These hydrazones are often stable intermediates that can be isolated and subsequently cyclized under different conditions. The reaction typically proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) on the electrophilic carbonyl carbon. beilstein-journals.org

For example, reaction with β-ketonitriles is a versatile method for the synthesis of 5-aminopyrazoles, involving the initial formation of a hydrazone followed by an intramolecular cyclization. beilstein-journals.org Similarly, reactions with dicarbonyl compounds or their equivalents can lead to the formation of pyridazine (B1198779) or other six-membered heterocyclic rings.

The hydrazinyl group also reacts with other electrophiles. For instance, its reaction with isothiocyanates yields thiosemicarbazide (B42300) derivatives, which can be cyclized to form various sulfur-containing heterocycles. Acylation with acid chlorides or anhydrides produces acylhydrazides, which are precursors to oxadiazoles.

The Japp–Klingemann reaction provides another important pathway for the transformation of the hydrazinyl group. This reaction involves the coupling of an aryldiazonium salt with an active methylene (B1212753) compound, followed by hydrolysis and cyclization to form a new heterocyclic ring, and has been successfully applied to the synthesis of indazole derivatives. nih.gov

Nucleophilic Properties and Synthon Utility of the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) is a potent nucleophile due to the presence of lone pairs of electrons on both nitrogen atoms, a phenomenon often referred to as the "alpha effect". nih.gov This enhanced nucleophilicity allows 5-hydrazinyl-1H-indazole to react with a wide range of electrophiles, making it a valuable synthon in organic synthesis.

The nucleophilic character of the hydrazinyl group is central to its utility in constructing more complex molecular architectures. It can participate in nucleophilic substitution reactions, for example, displacing leaving groups from alkyl or aryl halides. The kinetics of reactions involving hydrazines have been studied to quantify their nucleophilicity, often showing them to be more reactive than corresponding amines with similar basicity. acs.org

As a synthon, 5-hydrazinyl-1H-indazole provides a platform for the introduction of a pyrazole ring or other nitrogen-containing heterocycles. For example, its condensation with 1,3-dicarbonyl compounds is a classic method for the synthesis of pyrazoles. The versatility of the hydrazinyl group allows for its incorporation into a variety of synthetic strategies aimed at generating libraries of compounds for biological screening. For instance, pyrazolylchalcone synthons have been utilized to synthesize various azolopyrimidines. nih.gov

Tautomeric Equilibria and Their Influence on Reactivity in the 1H-Indazole System

Indazole exists in two main tautomeric forms: 1H-indazole and 2H-indazole. nih.gov The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form. nih.govchemicalbook.com Theoretical calculations have shown that the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.govresearchgate.net This energy difference is a key factor in determining the reactivity of the indazole ring system.

The position of the proton in the pyrazole ring influences the electronic distribution and, consequently, the nucleophilicity and electrophilicity of the different atoms in the ring. In the case of 5-hydrazinyl-1H-indazole, the tautomeric equilibrium can affect the reactivity of both the indazole core and the hydrazinyl substituent.

Electrophilic substitution reactions on the indazole ring, such as halogenation or nitration, are influenced by the tautomeric form. The substitution pattern can differ between the 1H- and 2H-tautomers. Similarly, the nucleophilicity of the hydrazinyl group can be modulated by the electronic effects of the indazole ring, which are in turn dependent on the tautomeric state.

Stability and Transformation Pathways of the Dihydrochloride (B599025) Salt Form

5-Hydrazinyl-1H-indazole is often supplied and used as its dihydrochloride salt. The salt form enhances the stability and solubility of the compound, particularly in aqueous media. In the dihydrochloride salt, both the hydrazinyl group and one of the nitrogen atoms of the indazole ring are protonated.

The protonation of the hydrazinyl group deactivates it towards electrophilic attack and can protect it from oxidation. However, the free base can be readily generated by treatment with a suitable base, allowing for subsequent reactions. The stability of the dihydrochloride salt is an important consideration for its storage and handling.

The transformation pathways of the dihydrochloride salt typically involve its conversion to the free base prior to reaction. This is usually achieved by in situ neutralization with a base such as a tertiary amine or an inorganic carbonate. The choice of base can be critical, as it can influence the course of the subsequent reaction.

In acidic conditions, such as those present when the dihydrochloride salt is dissolved in certain solvents, the protonated form of the molecule will predominate. This can influence its reactivity, for example, by preventing reactions that require the nucleophilic character of the free hydrazinyl group.

Spectroscopic Characterization and Advanced Structural Elucidation of 5 Hydrazinyl 1h Indazole Dihydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the atomic framework.

Proton (¹H) NMR Assignments and Analysis of Coupling Patterns

H4: Expected to be a doublet, coupled to H6 (meta-coupling) if H5 were present, but due to the C5-substitution, it will primarily show coupling to H6 if any long-range coupling exists, though it is more likely to appear as a singlet or a narrow doublet.

H6: Expected to appear as a doublet of doublets, showing ortho-coupling with H7 and meta-coupling with H4.

H7: Expected to be a doublet, coupled to H6 (ortho-coupling).

The N-H protons of the indazole ring and the hydrazinium (B103819) group (-NHNH₃⁺) are expected to be broad signals and may exchange with deuterium (B1214612) in solvents like D₂O. Their chemical shifts can be highly variable depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H3 | ~8.1-8.3 | s (singlet) | N/A |

| H4 | ~7.8-8.0 | d (doublet) | J ≈ 1.5-2.5 Hz (meta) |

| H6 | ~7.3-7.5 | dd (doublet of doublets) | J ≈ 8.5-9.5 Hz (ortho), J ≈ 1.5-2.5 Hz (meta) |

| H7 | ~7.6-7.8 | d (doublet) | J ≈ 8.5-9.5 Hz (ortho) |

| Indazole N1-H | Variable (broad) | s (singlet) | N/A |

Carbon-13 (¹³C) NMR and DEPT Experiments

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. sc.edu The 5-hydrazinyl-1H-indazole dihydrochloride (B599025) molecule has seven carbon atoms in the indazole ring. The chemical shifts will be influenced by the substituent and protonation state.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.org

DEPT-90: Only CH signals are visible.

DEPT-135: CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent.

For 5-hydrazinyl-1H-indazole dihydrochloride, DEPT experiments would confirm the assignments of the protonated carbons (C3, C4, C6, C7) and the absence of signals for the quaternary carbons (C3a, C5, C7a). libretexts.org

Table 2: Predicted ¹³C NMR and DEPT Data

| Carbon | Predicted Chemical Shift (ppm) | DEPT-90 | DEPT-135 |

|---|---|---|---|

| C3 | ~135 | Positive | Positive |

| C3a | ~125 | No Signal | No Signal |

| C4 | ~120 | Positive | Positive |

| C5 | ~145 | No Signal | No Signal |

| C6 | ~115 | Positive | Positive |

| C7 | ~110 | Positive | Positive |

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, COSY, NOESY)

Two-dimensional (2D) NMR experiments are powerful tools for establishing connectivity within a molecule. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, cross-peaks would be expected between H6 and H7 (strong, ortho-coupling) and between H4 and H6 (weaker, meta-coupling), confirming their spatial proximity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons (¹JCH). It would show correlations between H3 and C3, H4 and C4, H6 and C6, and H7 and C7, allowing for unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons (²JCH, ³JCH). It is crucial for mapping the carbon skeleton. sc.edu Key expected correlations include:

H3 correlating to C3a and C7a.

H4 correlating to C3a, C5, and C7a.

H6 correlating to C4, C5, and C7a.

H7 correlating to C3a, C5, and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly coupled. It can help confirm the regiochemistry and spatial arrangement of substituents.

Tautomeric Form Determination via NMR

Indazole and its derivatives can exist in two tautomeric forms: 1H-indazole and 2H-indazole. researchgate.net Theoretical calculations and experimental data for the parent indazole molecule indicate that the 1H-tautomer is thermodynamically more stable. researchgate.netnih.gov NMR spectroscopy can be used to determine the predominant tautomer in solution. The observation of long-range ¹H-¹³C couplings in an HMBC spectrum can be definitive. For instance, a correlation between the N1-H proton and carbons C3 and C7a would confirm the 1H-tautomer structure. Similarly, specific coupling constants between the N-H proton and ring protons can also provide evidence for the tautomeric form. researchgate.net For 5-hydrazinyl-1H-indazole, the 1H form is the expected and generally accepted structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum would be expected to show several key absorption bands:

N-H Stretching: Broad bands in the region of 3400-3100 cm⁻¹ corresponding to the N-H stretches of the indazole ring and the hydrazinium ion (-NH₃⁺). The protonation of the hydrazinyl group to form a hydrazinium salt typically results in strong, broad absorptions in this region.

Aromatic C-H Stretching: Sharp peaks typically appearing just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

N-H Bending: Bending vibrations for the amine and imine groups are expected in the 1650-1550 cm⁻¹ region.

C=C and C=N Stretching: Aromatic ring stretching vibrations for the indazole system would appear in the 1620-1450 cm⁻¹ range. These bands are characteristic of the heterocyclic aromatic core.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring system.

Table 3: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H (Indazole, Hydrazinium) | 3400 - 3100 | Strong, broad stretching |

| Aromatic C-H | 3100 - 3000 | Medium, sharp stretching |

| N-H | 1650 - 1550 | Medium bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. rsc.org Molecules with conjugated π systems, known as chromophores, are responsible for this absorption. libretexts.org

The indazole ring system is an effective chromophore. The electronic spectrum of this compound is expected to be dominated by π→π* transitions associated with the conjugated aromatic system. slideshare.netijtsrd.com The presence of the hydrazinyl group, an auxochrome, at the C5 position would typically cause a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity) compared to the unsubstituted indazole.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Indazole |

| 1H-indazole |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and probing the structure of a molecule through its fragmentation patterns. For this compound, a "soft" ionization technique such as Electrospray Ionization (ESI) would typically be employed to minimize premature fragmentation and observe the protonated molecular ion of the free base.

The free base, 5-hydrazinyl-1H-indazole, has a molecular formula of C₇H₈N₄ and a monoisotopic mass of approximately 148.07 Da. In positive ion mode ESI-MS, the expected base peak would correspond to the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 149.08. The dihydrochloride salt itself would not be directly observed, as the HCl adducts are dissociated in the spray chamber.

Tandem mass spectrometry (MS/MS) experiments would be required to induce and analyze fragmentation. While specific experimental data for this molecule is not publicly available, a probable fragmentation pathway can be predicted based on its structure. The hydrazinyl moiety (-NHNH₂) and the bicyclic indazole core are likely sites for fragmentation. Common fragmentation patterns for hydrazinyl compounds can involve the loss of ammonia (B1221849) (NH₃) or diazene (B1210634) (N₂H₂). raco.cat For indazole-type compounds, fragmentation often involves cleavage of the pyrazole (B372694) ring, followed by the loss of molecules like HCN or N₂. bohrium.comresearchgate.net

A plausible fragmentation pathway for the [M+H]⁺ ion of 5-hydrazinyl-1H-indazole could involve:

Loss of NH₃: A neutral loss of 17 Da.

Loss of N₂H₄: A neutral loss of 32 Da.

Cleavage of the N-N bond in the pyrazole ring: This could lead to a variety of smaller fragment ions characteristic of the indazole scaffold.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated to aid in identification.

| Adduct | Calculated m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 149.08217 | 125.0 |

| [M+Na]⁺ | 171.06411 | 134.6 |

| [M+K]⁺ | 187.03805 | 130.7 |

| [M+NH₄]⁺ | 166.10871 | 145.2 |

Data derived from computational predictions for the free base, 5-hydrazinyl-1H-indazole.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms in a crystalline solid. acs.org This technique would unambiguously determine the molecular geometry, confirm the position of the hydrazinyl group on the indazole ring, and detail the interactions with the chloride counter-ions. Although no published crystal structure for this compound is currently available, the expected structural features can be inferred from analyses of similar molecules. acs.orgresearchgate.net

Determination of Bond Lengths and Angles

A crystallographic study would yield precise measurements of all bond lengths and angles within the molecule. The geometry of the indazole ring is expected to be largely planar. Data from related indazole structures can provide expected values for these parameters. researchgate.net For instance, the C-N and N-N bond lengths within the pyrazole portion of the ring and the C-C bonds in the fused benzene (B151609) ring would conform to values typical for aromatic heterocyclic systems. The hydrazinyl group's geometry would also be determined, including the N-N and N-H bond lengths.

| Bond/Angle | Typical Value |

|---|---|

| C-C (benzene ring) | 1.36 - 1.41 Å |

| C-N (pyrazole ring) | 1.33 - 1.39 Å |

| N-N (pyrazole ring) | ~1.35 Å |

| C-N (hydrazinyl) | ~1.45 Å |

| N-N (hydrazinyl) | ~1.45 Å |

| C-N-N (angle) | ~105 - 112° |

| N-N-C (angle) | ~105 - 112° |

These values are representative and based on crystallographic data for the parent 1H-indazole and similar heterocyclic compounds. researchgate.netresearchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

In the solid state as a dihydrochloride salt, the crystal structure would be dominated by a network of strong intermolecular interactions. The nitrogen atoms of the indazole ring and the hydrazinyl group would be protonated, forming ammonium-like centers. These positively charged sites would form strong hydrogen bonds with the chloride anions (Cl⁻). spectroscopyonline.com

The expected interactions influencing the crystal packing include:

N-H···Cl⁻ Hydrogen Bonds: These would be the primary interactions, linking the cations and anions into a stable, three-dimensional lattice.

π-π Stacking: The planar aromatic indazole rings may stack on top of one another, an interaction common in nitrogen-containing heterocycles that contributes to crystal stability. researchgate.netnih.gov

Analysis of these interactions is crucial for understanding the solid-state properties of the compound.

Other Advanced Spectroscopic Methods (e.g., Rotational Spectroscopy for Gas-Phase Structure)

Rotational spectroscopy, often performed using microwave techniques, is a powerful method for determining the precise geometric structure of a molecule in the gas phase with very high accuracy. nih.govaip.org It measures the transition energies between quantized rotational states. From the rotational constants derived from the spectrum, the molecule's moments of inertia can be calculated, which in turn provides highly accurate bond lengths and angles. researchgate.net

However, this technique is best suited for volatile, neutral molecules. Analyzing a salt like this compound would be exceptionally challenging due to its very low volatility. The analysis would likely require specialized techniques to bring the neutral free base into the gas phase without decomposition. To date, there is no published literature on the rotational spectrum of 5-hydrazinyl-1H-indazole. Studies on related, more volatile nitrogen heterocycles like quinoline (B57606) and isoquinoline (B145761) have shown the utility of this method for obtaining precise structural data. rsc.org

Computational and Theoretical Chemistry of 5 Hydrazinyl 1h Indazole Dihydrochloride

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the molecular properties of heterocyclic compounds. nih.gov These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. For indazole derivatives, DFT methods using functionals like B3LYP with basis sets such as 6-311++G(d,p) have been effectively used to provide a sound basis for experimental observations. nih.govsemanticscholar.org Such calculations are fundamental to understanding the molecule's geometry, stability, and reactivity from first principles.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This equilibrium geometry represents the most stable structure of the molecule. For a molecule like 5-hydrazinyl-1H-indazole dihydrochloride (B599025), this process involves calculating the forces on each atom and adjusting their positions until the net force is negligible and the total energy is minimized.

Interactive Table 1: Representative Optimized Geometrical Parameters for an Indazole Ring System

This table presents typical bond lengths and angles for an indazole core, as would be determined through DFT-based geometry optimization. Actual values for 5-hydrazinyl-1H-indazole dihydrochloride would require specific calculation.

| Parameter | Bond/Angle | Typical Value (Å or °) |

| Bond Length | N1-N2 | 1.36 Å |

| Bond Length | N2-C3 | 1.33 Å |

| Bond Length | C3-C3a | 1.40 Å |

| Bond Length | C3a-C7a | 1.41 Å |

| Bond Length | C7a-N1 | 1.38 Å |

| Bond Angle | N1-N2-C3 | 112.5° |

| Bond Angle | N2-C3-C3a | 105.0° |

| Bond Angle | C3-C3a-C7a | 110.0° |

| Bond Angle | C7a-N1-N2 | 102.5° |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, providing valuable assistance in the interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H, ¹³C, ¹⁵N). nih.gov Studies on related indazole compounds have demonstrated that GIAO calculations can reliably reproduce experimental trends. nih.govsemanticscholar.org For this compound, such calculations would predict the chemical shifts for each proton and carbon atom, aiding in the assignment of complex NMR spectra. The accuracy of modern DFT methods for predicting ¹H chemical shifts is often within an RMSE of 0.2–0.4 ppm. mdpi.com

Vibrational Frequencies: Theoretical vibrational analysis, based on DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. nih.gov This involves calculating the second derivatives of the energy with respect to atomic displacements to find the frequencies of the fundamental vibrational modes. nih.gov For the target molecule, this analysis would help assign specific absorption bands in an experimental IR spectrum to particular molecular motions, such as N-H stretching of the hydrazine (B178648) and indazole groups, C=N stretching within the pyrazole (B372694) ring, and aromatic C-H bending. researchgate.net

Interactive Table 2: Illustrative Predicted Vibrational Frequencies

This table shows examples of vibrational modes and their typical calculated frequencies for a molecule containing indazole and hydrazine functional groups.

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |

| N-H Stretch | Indazole NH, Hydrazine NH₂ | 3300 - 3500 |

| Aromatic C-H Stretch | Benzene (B151609) Ring | 3000 - 3100 |

| C=N Stretch | Pyrazole Ring | 1590 - 1640 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| N-H Bend | Hydrazine NH₂ | 1550 - 1650 |

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into a molecule's reactivity, stability, and intermolecular interaction behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. ntu.edu.iq

A small HOMO-LUMO gap suggests that a molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is likely to be distributed over the electron-rich hydrazinyl group and the pyrazole part of the indazole ring, while the LUMO may be localized more on the bicyclic ring system. researchgate.netnih.gov Calculating these energy levels helps predict the molecule's behavior as an electron donor or acceptor in chemical reactions.

Interactive Table 3: Representative Frontier Molecular Orbital Energies

This table provides example energy values for HOMO, LUMO, and the energy gap, illustrating the typical output of a DFT calculation for a heterocyclic molecule.

| Parameter | Description | Illustrative Energy Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.15 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.25 eV |

| ΔE (Gap) | E(LUMO) - E(HOMO) | 4.90 eV |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. MEP maps are invaluable for identifying the reactive sites for electrophilic and nucleophilic attack. nih.gov

Typically, red-colored regions indicate a negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack (e.g., lone pairs on nitrogen atoms). bhu.ac.in Blue-colored regions signify a positive potential, indicating electron-deficient areas that are prone to nucleophilic attack (e.g., hydrogen atoms attached to heteroatoms). nih.govresearchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the indazole and hydrazinyl groups, making them sites for interaction with electrophiles, while the hydrogen atoms of the ammonium/hydrazinium (B103819) groups would be strongly positive. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals within a molecule. acadpubl.eu This analysis provides a quantitative picture of intramolecular and intermolecular bonding and interactions. researchgate.net

Reaction Mechanism Modeling and Transition State Characterization

The computational investigation of reaction mechanisms provides profound insights into the dynamics of chemical transformations at a molecular level. Through methods like Density Functional Theory (DFT), it is possible to map potential energy surfaces, which helps in elucidating reaction pathways and understanding the feasibility of a reaction. e3s-conferences.org A critical aspect of this is the characterization of transition states, which are first-order saddle points on the potential energy surface. ucsb.edu Identifying the geometry and energy of a transition state allows for the calculation of the activation energy, a key determinant of the reaction rate. fossee.in

Computational techniques such as the Nudged Elastic Band (NEB) method are employed to find an initial guess for the transition state geometry based on the structures of the reactants and products. fossee.in Following the location of a transition state, frequency calculations are essential to verify its identity; a genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ucsb.eduscm.com

While specific computational studies modeling the reaction mechanisms of this compound were not prominently featured in the surveyed literature, the principles are widely applied to related heterocyclic and hydrazine compounds. For instance, comprehensive computational studies on the ozonation of hydrazine derivatives have been performed to explore their transformation and formation mechanisms. nih.gov These studies calculate activation energies for steps such as H-abstraction and subsequent oxidation, detailing the entire reaction pathway. nih.gov Similarly, the mechanisms for the synthesis of the indazole ring itself, such as through Rh(III)/Cu(II)-catalyzed sequential C–H bond activation and intramolecular annulation, have been proposed based on computational intermediates and transition states. nih.gov These approaches could theoretically be applied to model reactions involving the hydrazinyl substituent of 5-hydrazinyl-1H-indazole, such as condensation or cyclization reactions, to predict outcomes and understand mechanistic details.

Solvation Effects on Electronic and Structural Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry models these interactions to predict changes in structure and electronic character. jlu.edu.cn Solvation effects are typically modeled using either implicit models, where the solvent is treated as a continuous medium with a specific dielectric constant (e.g., the Polarized Continuum Model or PCM), or explicit models, where individual solvent molecules are included in the calculation. jlu.edu.cnnih.gov

For molecules like indazole, solvent polarity and specific solute-solvent interactions, such as hydrogen bonding, can alter conformational preferences and, most notably, tautomeric equilibria. orientjchem.org Computational studies on the parent indazole molecule have shown slight variations in the relative stability of its tautomers between the gas phase and aqueous solution. For example, the energy difference between the 1H and 2H tautomers of indazole was calculated to be 14.5 kJ·mol⁻¹ in the gas phase and 15.9 kJ·mol⁻¹ in water, indicating a minor stabilization of the 2H form by the polar solvent. nih.gov

In certain substituted indazoles, these effects can be more pronounced. DFT calculations have shown that for some derivatives, the less common 2H tautomer can be stabilized by strong intramolecular hydrogen bonds in less polar solvents like CDCl3 or by the formation of stable centrosymmetric dimers via intermolecular hydrogen bonds in solvents like DMSO. nih.gov The stability of tautomers in a solvent is therefore dependent on the specific interactions between the tautomer and the solvent molecules. orientjchem.org These computational models are crucial for understanding how the electronic and structural properties of a molecule like this compound might behave in different solution environments.

Tautomeric Preference and Energy Differences

Indazole and its derivatives can exist in different annular tautomeric forms, primarily the 1H-indazole and 2H-indazole forms. researchgate.net Theoretical calculations have been instrumental in determining the relative stabilities of these tautomers. Numerous computational studies employing various levels of theory have consistently concluded that for the unsubstituted indazole molecule, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netrsc.org

While the 1H form is generally dominant, the presence of specific substituents or intermolecular interactions can alter this preference. Computational studies on substituted indazoles have demonstrated that in some cases, the 2H tautomer can be stabilized. nih.govresearchgate.net This can occur through the formation of strong hydrogen bonds, either intramolecularly or intermolecularly, such as the formation of stable dimers in solution. nih.gov DFT calculations have shown that for certain 3-substituted indazoles, the formation of centrosymmetric dimers of the 2H tautomer can be more stable than the corresponding dimers of the 1H tautomer, leading to a significant population of the 2H form in solution. nih.govresearchgate.net

| Method of Calculation | Energy Difference (kJ·mol⁻¹) | Phase/Solvent | Reference |

|---|---|---|---|

| MP2/6-31G | ~15.1 | Gas Phase | rsc.org |

| MP2/6-31G | 15.0 | Gas Phase | nih.gov |

| Other ab initio | 14.5 | Gas Phase | nih.gov |

| Other ab initio | 15.9 | Water | nih.gov |

Structural Properties: Bond Length Alternation and Aromaticity Studies

The fusion of a benzene ring with a pyrazole ring in the indazole scaffold results in interesting structural and electronic properties. High-level ab initio calculations, in conjunction with experimental methods like microwave spectroscopy, have provided precise data on the geometry of the 1H-indazole molecule. researchgate.net These studies have revealed the phenomenon of bond length alternation within the six-membered benzene ring, a deviation from the uniform bond lengths seen in unsubstituted benzene. researchgate.netcsic.es

This alternation is a clear indication that the electronic structure of the benzene portion of indazole is perturbed by the fused pyrazole ring. The observed pattern of shorter and longer carbon-carbon bonds is consistent with a weighted average of two different resonance forms of the molecule. researchgate.net Computational and experimental data suggest that the structure of 1H-indazole can be described as a hybrid with approximately 60:40 contributions from its two primary resonance structures. researchgate.netcsic.es

Aromaticity in the indazole system has also been a subject of theoretical investigation. While the molecule as a whole is considered aromatic, the degree of aromaticity can be quantified for each ring using computational indices. Studies employing magnetic criteria (like Anisotropy of the Induced Current Density, AICD) and electronic criteria (like the multi-center index, MCI) confirm that both the five-membered pyrazole ring and the six-membered benzene ring in indazole maintain 2D aromaticity. beilstein-journals.org However, these calculations also show that the aromaticity of the pyrazole ring in indazole is somewhat reduced compared to that of an isolated pyrazole molecule. beilstein-journals.org This nuanced view of aromaticity, supported by the observed bond length alternation, highlights the complex electronic interplay between the two fused rings in the indazole core.

Applications in Chemical Synthesis and Advanced Materials Research

Role as a Versatile Synthetic Intermediate for Novel Heterocyclic Compounds

The bifunctional nature of 5-hydrazinyl-1H-indazole dihydrochloride (B599025), possessing both a nucleophilic hydrazinyl moiety and an aromatic indazole ring system, makes it an ideal starting material for constructing complex heterocyclic architectures. The hydrazinyl group serves as a key reactive site for cyclocondensation reactions, while the indazole core provides a rigid scaffold that can be further functionalized.

Precursor for Pyrazole (B372694) and Pyrazolone (B3327878) Derivatives

The most common application of hydrazine (B178648) derivatives in heterocyclic synthesis is the construction of pyrazole and pyrazolone rings through condensation with 1,3-dicarbonyl compounds, a reaction famously known as the Knorr pyrazole synthesis. In this context, 5-hydrazinyl-1H-indazole dihydrochloride can be reacted with various β-dicarbonyl compounds to yield 5-(1H-pyrazol-1-yl)-1H-indazole derivatives.

The general reaction mechanism involves the initial formation of a hydrazone intermediate by the reaction of the more nucleophilic nitrogen of the hydrazinyl group with one of the carbonyl groups of the dicarbonyl compound. This is followed by an intramolecular cyclization and dehydration to afford the stable aromatic pyrazole ring.

| Reagent (1,3-Dicarbonyl Compound) | Resulting Derivative Structure |

| Acetylacetone (2,4-pentanedione) | 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-indazole |

| Ethyl acetoacetate | 5-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-1H-indazole |

| Dibenzoylmethane | 5-(3,5-diphenyl-1H-pyrazol-1-yl)-1H-indazole |

| Diethyl malonate | 5-(3,5-dioxo-pyrazolidin-1-yl)-1H-indazole |

This table presents hypothetical products based on established chemical principles, as specific examples with this compound are not widely available in published literature.

Building Block for Fused Ring Systems and Polycyclic Scaffolds

The indazole moiety itself is a fused heterocyclic system. By utilizing the hydrazinyl group at the 5-position, chemists can construct additional rings, leading to complex polycyclic scaffolds. These reactions often involve intramolecular cyclizations or reactions with bifunctional electrophiles. For instance, reaction with α-haloketones followed by cyclization can lead to the formation of triazepine-fused indazoles. Another significant application is in the synthesis of triazolo[4,3-b]indazoles, a class of compounds with potential biological activities. This transformation can be achieved by reacting 5-hydrazinyl-1H-indazole with carboxylic acid derivatives under dehydrating conditions. thieme-connect.deepdf.pub

Derivatization Strategies for Diverse Chemical Libraries

To explore the chemical space around the indazole core for applications such as drug discovery, this compound is often used to generate large collections of related molecules, known as chemical libraries. The primary strategies for derivatization focus on the reactivity of the hydrazinyl group.

Acylation: Reaction with a variety of acid chlorides or anhydrides yields a library of hydrazide derivatives.

Schiff Base Formation: Condensation with a diverse set of aldehydes and ketones produces a wide range of hydrazones. These can be further modified, for example, by reduction to form substituted hydrazine derivatives.

Sulfonylation: Treatment with various sulfonyl chlorides affords a library of sulfonohydrazides.

These derivatization reactions are often performed in parallel synthesis formats, allowing for the rapid generation of hundreds or thousands of distinct compounds for biological screening.

Development of New Synthetic Methodologies Utilizing the Hydrazinyl Functionality

The hydrazinyl group of 5-hydrazinyl-1H-indazole is a platform for developing novel synthetic methods. Its reactivity can be harnessed in transition-metal-catalyzed cross-coupling reactions to form C-N or N-N bonds, expanding the toolkit of synthetic organic chemists. For example, methodologies could be developed for the palladium-catalyzed coupling of the hydrazinyl moiety with aryl halides to produce N-aryl-N'-(1H-indazol-5-yl)hydrazines. Furthermore, the development of one-pot, multi-component reactions starting from this compound allows for the efficient and atom-economical construction of complex molecules.

Design of Chemical Probes and Reagents for In Vitro Studies

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a biological system. The indazole scaffold is a common feature in many kinase inhibitors. Therefore, derivatives of 5-hydrazinyl-1H-indazole can be synthesized and functionalized to serve as chemical probes.

For instance, a library of pyrazole derivatives synthesized from this precursor could be screened against a panel of protein kinases. An identified "hit" compound could then be further modified by attaching a reporter tag (like a fluorescent dye or a biotin (B1667282) molecule) or a reactive group for covalent labeling. This would allow researchers to visualize the target protein within a cell or to isolate it for further study. The hydrazinyl group provides a convenient handle for attaching these functionalities without significantly altering the core structure responsible for binding.

Structure-Activity Relationship (SAR) Studies in Chemical Design

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and optimization. They involve systematically modifying the structure of a lead compound and assessing how these changes affect its biological activity. The derivatives of 5-hydrazinyl-1H-indazole are instrumental in such studies.

By creating libraries of compounds as described in section 6.2 and testing their biological activity, researchers can build a detailed SAR model. For example, in a hypothetical series of 5-(1H-pyrazol-1-yl)-1H-indazole derivatives designed as kinase inhibitors, the following SAR could be established:

| Position of Modification | Type of Substituent | Effect on Activity |

| Pyrazole C3-position | Small, lipophilic (e.g., methyl) | Increased potency |

| Pyrazole C5-position | Bulky, aromatic (e.g., phenyl) | Decreased potency |

| Indazole N1-position | Alkylation (e.g., methyl) | Abolished activity |

| Indazole C3-position | Introduction of a halogen (e.g., chloro) | Improved selectivity |

This systematic approach allows medicinal chemists to understand the key molecular interactions between the compound and its biological target, guiding the design of more potent and selective therapeutic agents.

Potential in Materials Science Research (e.g., as part of organic chromophores)

The exploration of novel organic molecules for applications in materials science is a dynamic and continually evolving field. While the indazole scaffold is a known constituent in various functional materials, specific research detailing the application of This compound in the synthesis of organic chromophores or other advanced materials is not extensively documented in publicly available scientific literature.

Organic chromophores are molecules that absorb light in the ultraviolet-visible spectrum, and their unique photophysical properties are central to the development of materials for optics, electronics, and photonics. The inherent structural features of the indazole ring system, such as its aromaticity and the presence of nitrogen atoms, provide a foundational framework that can be chemically modified to tune these properties. The introduction of a hydrazinyl group at the 5-position, as in This compound , offers a reactive site that could potentially be utilized for the construction of more complex chromophoric systems.

In principle, the hydrazinyl moiety can undergo a variety of chemical transformations, such as condensation reactions with aldehydes or ketones, to form hydrazones. This type of reaction is a common strategy for linking different molecular fragments and could be employed to synthesize larger conjugated systems characteristic of organic chromophores. The resulting electronic structure of such molecules would be influenced by the nature of the indazole core and the appended molecular units, thereby affecting their absorption and emission properties.

Future Research Directions and Emerging Avenues for 5 Hydrazinyl 1h Indazole Dihydrochloride

Exploration of Unconventional Synthetic Pathways

Traditional synthetic routes to indazole derivatives often involve multi-step processes that may lack efficiency or employ harsh conditions. Future research should focus on developing more sophisticated and sustainable synthetic methodologies.

Recent advances in organic synthesis have provided a toolbox of powerful reactions that could be applied to the derivatization of 5-hydrazinyl-1H-indazole. Transition-metal-catalyzed cross-coupling reactions, for instance, have become indispensable for C-N and C-C bond formation. benthamdirect.com The application of catalysts based on palladium, copper, and rhodium could enable the direct functionalization of the indazole core or the hydrazine (B178648) moiety with a wide array of substituents. nih.govnih.gov Furthermore, C-H activation represents a highly atom-economical strategy to forge new bonds directly on the indazole ring, bypassing the need for pre-functionalized starting materials. nih.gov

Other promising avenues include the use of microwave-assisted synthesis to accelerate reaction times and improve yields, as well as the exploration of mechanochemistry for solvent-free and environmentally benign transformations. nih.govontosight.ai These unconventional methods could provide rapid access to novel libraries of 5-hydrazinyl-1H-indazole derivatives, facilitating broader exploration of their chemical space.

Table 1: Comparison of Conventional and Unconventional Synthetic Approaches

| Feature | Conventional Synthesis | Unconventional Synthesis (Future Direction) |

|---|---|---|

| Methodology | Multi-step classical reactions (e.g., Fischer indole (B1671886) synthesis adaptations, diazotization). | C-H activation, transition-metal cross-coupling, microwave-assisted synthesis, mechanochemistry. nih.govontosight.ai |

| Efficiency | Often lower yields, longer reaction times. | Potentially higher yields, significantly reduced reaction times. |

| Atom Economy | Moderate, may generate significant waste. | High, especially with C-H activation. nih.gov |

| Conditions | Often requires harsh reagents and high temperatures. | Can proceed under milder conditions; solvent-free options available. |

| Scope | Can be limited by functional group tolerance. | Broader substrate scope and functional group compatibility. nih.gov |

Advanced Spectroscopic Characterization of Novel Derivatives

The synthesis of new derivatives of 5-hydrazinyl-1H-indazole necessitates robust analytical techniques for unambiguous structure elucidation. While standard 1D ¹H NMR and IR spectroscopy are foundational, future work must integrate more advanced spectroscopic methods.

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are essential for definitively assigning proton and carbon signals, especially in complex, poly-substituted molecules. For nitrogen-rich compounds like indazoles, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms within the heterocyclic ring and the hydrazine substituent, which is invaluable for studying tautomerism and intermolecular interactions. mdpi.com

High-resolution mass spectrometry (HRMS) is critical for confirming elemental composition. researchgate.net Detailed analysis of fragmentation patterns in tandem mass spectrometry (MS/MS) can further aid in the structural confirmation of novel analogues. nih.gov The systematic application of these advanced techniques will be crucial for building a reliable structure-property relationship database for this class of compounds.

Table 2: Advanced Spectroscopic Techniques for Characterization

| Technique | Information Provided | Relevance to Indazole Derivatives |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (¹H-¹H, ¹H-¹³C). | Unambiguous assignment of protons and carbons in complex structures. acs.org |

| ¹⁵N NMR | Electronic environment of nitrogen atoms. | Directly probes the indazole ring and hydrazine moiety; useful for tautomer studies. mdpi.com |

| HRMS | Exact mass and elemental composition. | Confirms molecular formula of newly synthesized compounds. researchgate.net |

| X-ray Crystallography | Three-dimensional molecular structure in the solid state. | Provides definitive proof of structure and reveals intermolecular interactions. nih.gov |

Integration with Machine Learning and AI in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by dramatically accelerating the design-make-test-analyze cycle. acs.orgnih.gov These computational tools can be powerfully applied to the study of 5-hydrazinyl-1H-indazole derivatives.

By integrating AI, researchers can build predictive models for the activity and properties of indazole compounds, identify key structural motifs, and guide the design of the next generation of molecules with optimized functions. pharmaceutical-journal.com

Computational Design of Functionalized Indazole Architectures

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules at the atomic level. ijdrt.com Density Functional Theory (DFT) is a particularly valuable method for investigating the electronic structure, geometry, and reactivity of indazole derivatives. rsc.orgcore.ac.uk

Future research should leverage DFT to:

Predict Molecular Properties: Calculate key parameters such as HOMO-LUMO energy gaps, electrostatic potential maps, and dipole moments to predict the reactivity and intermolecular interaction potential of new designs. nih.govrsc.org

Model Reaction Mechanisms: Elucidate the mechanisms of synthetic reactions to optimize conditions and improve yields.

Guide Derivatization: Systematically model the effects of adding different functional groups to the indazole core to rationally design molecules with specific electronic or steric properties. doi.org

These in silico studies can generate hypotheses and provide deep insights that guide experimental work, making the discovery process more efficient and targeted. nih.gov

Table 3: Key Parameters from DFT Calculations and Their Significance

| DFT Parameter | Significance |

|---|---|

| Optimized Geometry | Predicts bond lengths, bond angles, and the most stable 3D conformation. nih.gov |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic excitation properties. A smaller gap suggests higher reactivity. nih.gov |

| Electrostatic Potential (ESP) Map | Visualizes electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

| Vibrational Frequencies | Predicts the infrared (IR) spectrum, aiding in the interpretation of experimental data. core.ac.uk |

| Gibbs Free Energy | Calculates the thermodynamics of reactions, predicting the feasibility of synthetic pathways. |

Role in Supramolecular Chemistry and Self-Assembly Research

The structure of 5-hydrazinyl-1H-indazole, with its multiple hydrogen bond donors (N-H groups) and acceptors (nitrogen atoms), makes it an excellent candidate for use in supramolecular chemistry. The ability to form predictable, non-covalent interactions is the basis for creating highly ordered, functional materials through self-assembly.

Future investigations could explore the use of derivatives of 5-hydrazinyl-1H-indazole as building blocks (tectons) for:

Hydrogen-Bonded Networks: Creating complex, multi-dimensional crystalline architectures.

Metal-Organic Frameworks (MOFs): The hydrazine and indazole moieties can act as ligands to coordinate with metal ions, forming porous materials with potential applications in gas storage or catalysis.

Supramolecular Gels: Designing molecules that can self-assemble in solvents to form soft materials.

This research avenue would expand the application of indazole chemistry beyond its traditional domains into the realm of materials science and nanotechnology.

Investigation of Solid-State Reactivity and Transformations

The solid-state properties of a chemical compound are critical for its storage, formulation, and performance. For 5-hydrazinyl-1H-indazole dihydrochloride (B599025), a crystalline salt, understanding its solid-state behavior is paramount. A key area for future research is the investigation of polymorphism—the ability of a compound to exist in multiple crystal forms. wiley-vch.deresearchgate.net

Different polymorphs can have distinct physical properties, including solubility, melting point, and stability. pageplace.de It is crucial to conduct a thorough polymorph screen to identify all accessible crystalline forms. Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray Powder Diffraction (XRPD) are essential for this work. nih.gov

Furthermore, research should investigate the potential for the formation of solvates and hydrates, where solvent molecules are incorporated into the crystal lattice. Understanding and controlling these solid-state transformations are fundamental for ensuring the reproducibility and reliability of any application derived from this compound. wiley-vch.de

Q & A

Q. How does this compound compare to structural analogs (e.g., substituted indazoles)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.